molecular formula C15H13NO4S B5767195 (E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID

(E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID

Cat. No.: B5767195
M. Wt: 303.3 g/mol
InChI Key: YNOQJWIFEPSDHJ-CMDGGOBGSA-N
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Description

(E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a carboximidic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the carboximidic acid moiety: This can be synthesized by reacting an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Methoxybenzenes: Compounds with a methoxy group attached to a benzene ring, such as anisole.

    Carboximidic acids: Compounds with a carboximidic acid moiety, such as N-methylcarboximidic acid.

Uniqueness

(E)-4-METHOXY-N-{[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]OXY}BENZENE-1-CARBOXIMIDIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(4-methoxybenzoyl)amino] (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-19-12-6-4-11(5-7-12)15(18)16-20-14(17)9-8-13-3-2-10-21-13/h2-10H,1H3,(H,16,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOQJWIFEPSDHJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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